molecular formula C15H21N5O3 B1195686 Cyclo(tyrosylarginyl) CAS No. 81205-31-4

Cyclo(tyrosylarginyl)

Cat. No.: B1195686
CAS No.: 81205-31-4
M. Wt: 319.36 g/mol
InChI Key: VFPZSTOWKCRDSF-VXGBXAGGSA-N
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Description

Cyclo(tyrosylarginyl) is a cyclic dipeptide composed of the amino acids tyrosine and arginine. It is known for its unique structure, which includes a piperazine ring formed by the cyclization of the peptide bond between the two amino acids. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(tyrosylarginyl) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:

    Attachment of the first amino acid: Tyrosine is attached to a solid resin support.

    Coupling of the second amino acid: Arginine is coupled to the tyrosine using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Cyclization: The linear dipeptide is cyclized by removing the protecting groups and cleaving it from the resin, forming the piperazine ring.

Industrial Production Methods

Industrial production of cyclo(tyrosylarginyl) may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclo(tyrosylarginyl) can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The guanidino group of arginine can be reduced to form secondary amines.

    Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced guanidino derivatives.

    Substitution: Halogenated or nitrated tyrosine derivatives.

Scientific Research Applications

Cyclo(tyrosylarginyl) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo(tyrosylarginyl) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The piperazine ring structure allows for unique binding interactions, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Cyclo(tyrosylarginyl) can be compared with other cyclic dipeptides, such as:

    Cyclo(phenylalanylarginyl): Similar structure but with phenylalanine instead of tyrosine.

    Cyclo(tyrosylhistidyl): Contains histidine instead of arginine, leading to different chemical properties and biological activities.

Cyclo(tyrosylarginyl) is unique due to the presence of both tyrosine and arginine, which confer distinct chemical reactivity and biological functions.

Properties

IUPAC Name

2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPZSTOWKCRDSF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81205-31-4
Record name Cyclo(tyrosylarginyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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